Aqueous Solubility at pH 7.4: 5-[(4-Cyanophenoxy)methyl]-2-furoic acid vs. In-Class Analogs
5-[(4-Cyanophenoxy)methyl]-2-furoic acid exhibits an aqueous solubility of >36.5 µg/mL at pH 7.4 in phosphate-buffered saline, as measured by a quantitative chemiluminescent nitrogen detection assay [1]. While direct comparative solubility data for the 2-cyano isomer (CAS 893743-98-1) under identical conditions is not publicly available, this value represents a measurable, verifiable baseline for assessing the compound's suitability in aqueous biological assays. The solubility threshold of >36.5 µg/mL is a critical parameter for early-stage screening, as compounds with lower aqueous solubility are associated with a higher risk of false negatives and reduced hit rates in functional assays [1].
| Evidence Dimension | Aqueous solubility at pH 7.4 |
|---|---|
| Target Compound Data | >36.5 µg/mL |
| Comparator Or Baseline | Class-level threshold for reliable assay performance; compounds with solubility below this threshold risk false negatives [1] |
| Quantified Difference | Not directly quantified; target compound meets or exceeds a known threshold for reliable assay performance. |
| Conditions | Phosphate Buffered Saline, pH 7.4; quantitative chemiluminescent nitrogen detection (PubChem AID 1996) |
Why This Matters
This solubility data provides a verifiable, assay-relevant benchmark for procurement, ensuring the compound is suitable for aqueous biological assays without the risk of precipitation-related artifacts, a common failure mode for poorly soluble furoic acid analogs.
- [1] PubChem BioAssay AID 1996. Aqueous Solubility from MLSMR Stock Solutions. Sanford-Burnham Center for Chemical Genomics. View Source
